molecular formula C9H8BrNO B1271620 4-(2-Bromoethoxy)benzonitrile CAS No. 37142-39-5

4-(2-Bromoethoxy)benzonitrile

Cat. No. B1271620
CAS RN: 37142-39-5
M. Wt: 226.07 g/mol
InChI Key: IVKAPFWKLFIYCG-UHFFFAOYSA-N
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Description

4-(2-Bromoethoxy)benzonitrile is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is characterized by the presence of a bromoethoxy group attached to a benzonitrile moiety. The compound's structure and properties allow it to participate in a range of chemical reactions, making it a valuable intermediate for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related brominated benzonitrile compounds has been explored in several studies. For instance, 4-bromomethyl-benzonitrile was prepared through photochemical bromination of p-methyl-benzonitrile, followed by washing and recrystallization to achieve a high purity product . Similarly, 4-Amino-2-(trifluoromethyl)benzonitrile, another intermediate for pharmaceutical synthesis, was produced from m-fluoro-(trifluoromethyl)benzene through a multi-step process including bromination . These methods highlight the importance of bromination reactions in the synthesis of brominated benzonitrile derivatives.

Molecular Structure Analysis

The molecular structure of brominated benzonitrile derivatives has been extensively studied using various techniques. Single crystal X-ray diffraction has been employed to determine the crystal structure of 2- and 4-(2-bromoethoxy)diphenylmethanes, revealing a gauche conformation of the bromoethoxy group and short Br...O intramolecular interactions . Additionally, vibrational spectroscopy and DFT calculations have been used to study the structure of 4-bromo benzonitrile, providing insights into the vibrational frequencies and molecular geometry .

Chemical Reactions Analysis

Brominated benzonitrile compounds can undergo a variety of chemical reactions due to the presence of reactive functional groups. For example, the synthesis of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide demonstrates the reactivity of 4-bromobenzoic hydrazide, which can form hydrazone Schiff base compounds through condensation reactions . These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which can stabilize the formation of new bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzonitrile derivatives are influenced by their molecular structure. The crystal packing and melting points of 2- and 4-(2-bromoethoxy)diphenylmethanes vary due to differences in intermolecular hydrogen bonding . The electronic properties, such as HOMO-LUMO energy levels and band gaps, can be determined through electrochemical studies and DFT calculations, as shown for luminescent benzonitrile derivatives . Additionally, the vibrational spectra of these compounds provide information about their bond strengths and molecular interactions .

Scientific Research Applications

Synthesis and Antitumor Activity

4-(2-Bromoethoxy)benzonitrile is involved in the synthesis of tridentate NNN ligands, which, when combined with cobalt(II) perchlorate, form complexes exhibiting potential anticancer activity. One such complex, Co(ppytbH)22.3(H2O), has shown significant anticancer properties against U937 human monocytic cells (Bera et al., 2021).

Herbicide Measurement in Biological Specimens

This compound has been identified in the development of high-performance liquid-chromatographic assays for herbicides. These assays are crucial in diagnosing acute poisoning by herbicides like bromoxynil and ioxynil, which are related to benzonitrile (Flanagan & Ruprah, 1989).

Improvement in Battery Performance

In the field of energy storage, derivatives of benzonitrile, such as 4-(Trifluoromethyl)-benzonitrile, have been used as electrolyte additives in lithium-ion batteries. These additives enhance the cyclic stability and overall performance of high-voltage lithium-ion batteries (Huang et al., 2014).

Vibrational Spectra Studies

Studies on the vibrational spectra of compounds like 4-bromo benzonitrile have contributed to our understanding of chemical properties and reactivity. These investigations provide insight into the molecular structure and behavior of benzonitriles (Krishnakumar et al., 2009).

Cytotoxicity of Pesticides

Research has also focused on the cytotoxic effects of benzonitrile herbicides, including their impact on human cell lines. This is crucial for understanding the environmental and health implications of these chemicals (Lovecká et al., 2015).

Surface Modification of Materials

Benzonitrile compounds are used in surface modification processes. For instance, 4-(Trichlorosilylmethyl)benzonitrile has been applied in modifying the surface of materials like tin dioxide, showcasing its versatility in materials science (Grüniger & Calzaferri, 1979).

Understanding of Microbial Degradation

Studies on the microbial degradation of benzonitrile herbicides provide insights into environmental impacts and the fate of these chemicals in soil and subsurface environments (Holtze et al., 2008).

properties

IUPAC Name

4-(2-bromoethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKAPFWKLFIYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368723
Record name 4-(2-Bromoethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromoethoxy)benzonitrile

CAS RN

37142-39-5
Record name 4-(2-Bromoethoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37142-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Bromoethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-cyanophenol (35.7 g, 0.3 mol), K2CO3 (41.4 g, 0.3 mol) and 1,2-dibromoethane (561 g, 3.0 mol) in MeCN (450 mL) was stirred under reflux overnight. The mixture was filtered and evaporated to give 30.2 g (45%) of the sub-title compound, which was used without further purification.
Quantity
35.7 g
Type
reactant
Reaction Step One
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Quantity
41.4 g
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reactant
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561 g
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reactant
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Quantity
450 mL
Type
solvent
Reaction Step One
Yield
45%

Synthesis routes and methods II

Procedure details

A reaction mixture of 4-hydroxybenzonitrile (1.19 g, 10 mmol), 1,2-dibromoethane (9.39 g, 50 mmol), and K2CO3 (4.14 g, 30 mmol) in DMF (20 mL) was stirred at 100° C. for 5 h and cooled to room temperature. To the reaction mixture was added ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by column chromatography to afford the 4-(2-bromoethoxy)benzonitrile (1.2 g, 53%).
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
9.39 g
Type
reactant
Reaction Step One
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Quantity
4.14 g
Type
reactant
Reaction Step One
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Quantity
20 mL
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solvent
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Anhydrous potassium carbonate (233 g, 1.68 mol) was added to a solution of 4-hydroxybezonitrile (100 g, 0.84 mol) in DMF (700 mL), and the resultant mixture was stirred for 1 h under a N2 atmosphere. 1,2-Dibromo-ethane (362 mL, 4.2 mol) was added slowly to the reaction mixture, which was then stirred at 55-60° C. overnight. The reaction mixture was diluted with water and extracted with ethyl acetate (3×750 mL). The combined organic layer was washed with water and then concentrated. The crude product was purified by column chromatography (silica gel: 60-120 mesh, eluent: petroleum ether-ethyl acetate, 90:10). Yield: 60 g (32%).
Quantity
233 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
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0 (± 1) mol
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reactant
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Quantity
362 mL
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X Chen, DJ Kopecky, J Mihalic, S Jeffries… - Journal of medicinal …, 2012 - ACS Publications
The eukaryotic initiation factor 4E (eIF4E) plays a central role in the initiation of gene translation and subsequent protein synthesis by binding the 5′ terminal mRNA cap structure. We …
Number of citations: 207 pubs.acs.org
D Maciejewska, J Żabinski, P Kaźmierczak… - European journal of …, 2012 - Elsevier
A series of 20 pentamidine analogs were prepared using 2 general Schemes that evaluated heteroatoms, sulfobenzene and alkanediamide groups in the aliphatic linker and methoxy …
Number of citations: 21 www.sciencedirect.com
CM Wesseling - scholarlypublications …
Pentamidine, an FDA approved antiparasitic drug, was recently identified as an outer membrane disrupting synergist that potentiates erythromycin, rifampicin, and novobiocin against …
CMJ Wesseling, CJ Slingerland, S Veraar… - ACS Infectious …, 2021 - ACS Publications
Pentamidine, an FDA-approved antiparasitic drug, was recently identified as an outer membrane disrupting synergist that potentiates erythromycin, rifampicin, and novobiocin against …
Number of citations: 12 pubs.acs.org

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